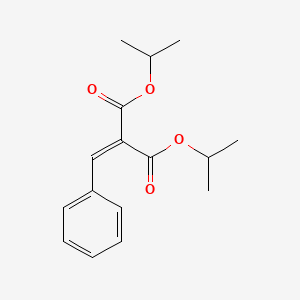
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is an organic compound with the molecular formula C16H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by phenylmethylene and bis(1-methylethyl) ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester typically involves the esterification of propanedioic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenylmethylene group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the esterified propanedioic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanedioic acid and isopropanol, which can further participate in biochemical pathways. The phenylmethylene group can interact with aromatic receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- Propanedioic acid, oxo-, bis(1-methylethyl) ester
- Propanedioic acid, bis(1-methylpropyl) ester
Uniqueness
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is unique due to the presence of the phenylmethylene group, which imparts distinct chemical properties and potential applications. The combination of ester and phenylmethylene groups makes it versatile for various chemical reactions and research applications.
Properties
CAS No. |
155306-02-8 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
dipropan-2-yl 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H20O4/c1-11(2)19-15(17)14(16(18)20-12(3)4)10-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
IWBRIUOCFWJGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pentasilolane](/img/structure/B12548270.png)
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
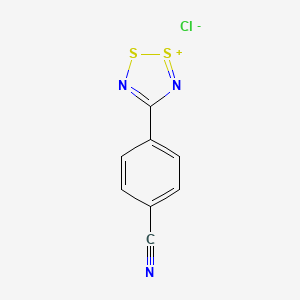

![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)

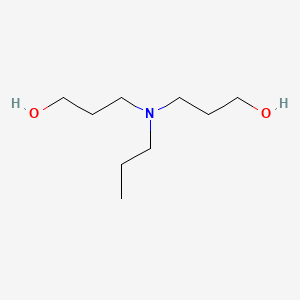


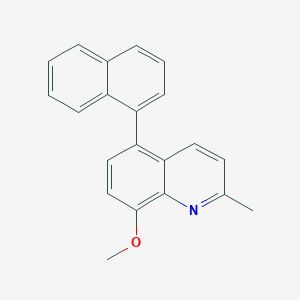
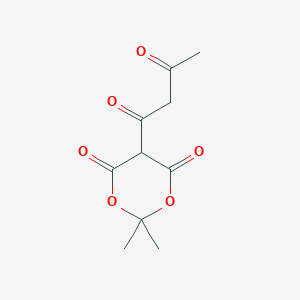
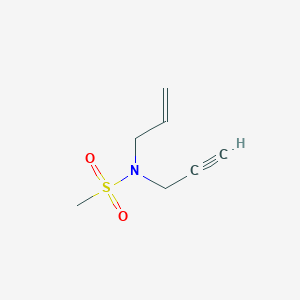
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)

